molecular formula C17H14N2O3S3 B2444450 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide CAS No. 2210141-39-0

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide

Cat. No.: B2444450
CAS No.: 2210141-39-0
M. Wt: 390.49
InChI Key: YLRJFRJQTQHVST-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a cyanobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide typically involves multiple steps, starting with the preparation of the bithiophene core. The bithiophene can be synthesized through the coupling of thiophene derivatives. The hydroxyethyl group is introduced via a nucleophilic substitution reaction, and the cyanobenzenesulfonamide group is added through a sulfonation reaction followed by cyanation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanobenzenesulfonamide group can be reduced to form amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide involves its interaction with specific molecular targets. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the hydroxyethyl and cyanobenzenesulfonamide groups can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[5′-(methylthio)-2,2′-bithiophen-5-ylthio]propanenitrile: A similar compound with a bithiophene core and a nitrile group.

    2,2’-Bithiophene: A simpler compound with only the bithiophene moiety.

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the hydroxyethyl and cyanobenzenesulfonamide groups allows for specific interactions that are not possible with simpler bithiophene derivatives.

Properties

IUPAC Name

4-cyano-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S3/c18-9-12-1-3-14(4-2-12)25(21,22)19-10-15(20)17-6-5-16(24-17)13-7-8-23-11-13/h1-8,11,15,19-20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRJFRJQTQHVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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